Lipophilic Profile Differentiation: 2H-Isoxazolo[5,4-B]indole Exhibits Significantly Lower LogP Than the [4,5-b] Isomer
The target compound 2H-isoxazolo[5,4-B]indole has a predicted LogP of 1.93, which is approximately 0.38 log units lower than the 2.31 LogP value reported for the isomeric 2H-isoxazolo[4,5-b]indole . This difference indicates that the [5,4-b] fusion orientation yields a moderately more polar, and thus potentially more water-soluble, scaffold.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.93 |
| Comparator Or Baseline | 2H-Isoxazolo[4,5-b]indole (CAS 54618-57-4), LogP = 2.31 |
| Quantified Difference | Δ LogP = −0.38 |
| Conditions | Predicted values from ChemSrc database; identical calculation method for both compounds, enabling direct comparison. |
Why This Matters
A lower LogP can enhance aqueous solubility and reduce off-target membrane partitioning, which is a critical parameter when selecting a core scaffold for hit-to-lead optimization or fine-tuning ADME properties.
